molecular formula C22H13Cl3F3N3O3S B2885937 3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338406-98-7

3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No. B2885937
CAS RN: 338406-98-7
M. Wt: 562.77
InChI Key: ZDFZGKTZDOPCCK-QFDQHJFZSA-N
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Description

3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C22H13Cl3F3N3O3S and its molecular weight is 562.77. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is related to a class of novel compounds synthesized for various applications. Similar compounds, such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized and structurally elucidated, highlighting the chemical diversity and potential applications of these compounds in different fields (Khalifa et al., 2017).

  • Electrochemical Reduction of CO2 : Research involving related compounds has explored their use in the electrochemical reduction of CO2. Complexes containing pyridine moieties, similar in structure to the compound , have been investigated for their ability to reduce CO2 in various solvents, highlighting the potential for these compounds in environmental applications (Nganga et al., 2017).

  • Reactivity and Synthesis of Derivatives : The compound is structurally related to other pyridine derivatives that have been synthesized and studied for their reactivity. For instance, studies on 2,6-diamino-4-methyl-3-pyridinecarbonitrile and its derivatives show a range of chemical reactions that these compounds can undergo, suggesting potential for diverse applications in chemical synthesis (Katritzky et al., 1995).

  • Optical and Junction Characteristics : Pyridine derivatives, similar to the compound , have been examined for their structural, optical, and diode characteristics. This research indicates potential applications in materials science, particularly in the development of new materials with specific electronic and optical properties (Zedan et al., 2020).

  • Catalytic Applications : Related compounds have been used as catalysts in various chemical reactions. For instance, the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction demonstrates the utility of these compounds in catalyzing specific types of chemical transformations (An & Wu, 2017).

properties

IUPAC Name

3-[(2E)-1-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxyimino]ethyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3F3N3O3S/c23-15-6-4-13(5-7-15)21(11-31-34-12-16-17(24)2-1-3-18(16)25)35(32,33)20-8-14(22(26,27)28)10-30-19(20)9-29/h1-8,10-11,21H,12H2/b31-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFZGKTZDOPCCK-QFDQHJFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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